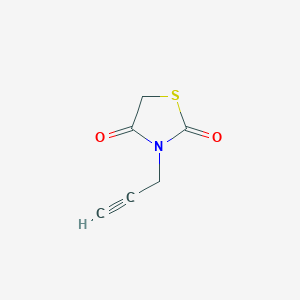

3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c1-2-3-7-5(8)4-10-6(7)9/h1H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUSZZRAQMEXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)CSC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Prop 2 Yn 1 Yl 1,3 Thiazolidine 2,4 Dione and Its Analogues

Synthesis of the Core 1,3-Thiazolidine-2,4-dione Scaffold

The 1,3-thiazolidine-2,4-dione (TZD) ring system is a privileged structure in drug discovery, known for its presence in various therapeutic agents. ekb.eg Its synthesis can be achieved through several methodologies, ranging from classical condensation reactions to more modern, environmentally conscious approaches.

Classical Cyclocondensation Routes

The most traditional and widely employed method for constructing the TZD scaffold is the cyclocondensation reaction between a thiourea (B124793) or thioamide derivative and a haloacetic acid, typically chloroacetic acid. ekb.egmedcraveonline.com This reaction is generally performed under reflux in the presence of a strong acid, such as concentrated hydrochloric acid. ekb.egrsc.orgresearchgate.netijpbs.com

The proposed mechanism involves an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetic acid, leading to the formation of an S-alkylated intermediate. medcraveonline.com This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carboxylic acid carbonyl group, and subsequent dehydration to yield the 1,3-thiazolidine-2,4-dione ring. medcraveonline.com

Table 1: Classical Synthesis of 1,3-Thiazolidine-2,4-dione

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiourea | Chloroacetic Acid | Concentrated HCl, Reflux (8-10 hrs) | 80% | researchgate.netijpbs.com |

This table presents data from various studies on the classical synthesis of 1,3-thiazolidine-2,4-dione, highlighting the reactants, conditions, and reported yields.

Modernized and Green Chemistry Approaches

One notable green chemistry approach involves the use of deep eutectic solvents (DESs) as both the solvent and catalyst. frontiersin.orgnih.govnih.gov For instance, a choline (B1196258) chloride:N-methylurea deep eutectic solvent has been shown to be effective for the synthesis of TZD derivatives. frontiersin.orgnih.govnih.gov Another innovative method utilizes gold nanoparticles in water as a catalyst for the condensation reaction of thiourea and chloroacetic acid, resulting in shorter reaction times and higher yields. researchgate.net The use of polyethylene (B3416737) glycol (PEG-300) as a solvent and L-tyrosine in water as a catalyst at ambient temperature also represent significant advancements in the green synthesis of TZD derivatives. nih.gov

Table 2: Green Synthesis Approaches to Thiazolidine-2,4-diones

| Catalyst/Solvent | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (e.g., Choline chloride:N-methylurea) | Thiazolidine-2,4-dione and substituted benzaldehydes | Environmentally benign, dual role as solvent and catalyst | frontiersin.orgnih.govnih.gov |

| Gold Nanoparticles in Water | Chloroacetic acid and thiourea derivatives | Shorter reaction times, higher yields, use of water as solvent | researchgate.net |

| Polyethylene Glycol (PEG-300) | Aldehyde and TZD | Avoids hazardous catalysts/solvents, high yields | nih.gov |

This interactive table summarizes modern and green chemistry approaches for the synthesis of thiazolidine-2,4-diones, emphasizing the sustainable aspects of each method.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the synthesis of complex molecules like thiazolidine-2,4-diones. ekb.eg These one-pot syntheses are highly efficient and atom-economical.

One such strategy involves the condensation of an amine, a carbonyl compound, and a mercapto-acid. ekb.eg For example, the reaction of aniline, an aromatic aldehyde, and thioglycolic acid can be catalyzed by [Et3NH][HSO4] to produce 1,3-thiazolidin-4-ones in excellent yields. nih.gov Another MCR approach for the synthesis of phenyl-pyrano-thiazol-2-one derivatives utilizes a base-catalyzed one-pot reaction between a substituted aromatic aldehyde, N-methyl-1-(methylthio)-2-nitroethamine, and thiazolidinedione. researchgate.net

Regioselective Introduction of the Propargyl Moiety at the N-3 Position

Once the 1,3-thiazolidine-2,4-dione scaffold is synthesized, the next crucial step is the regioselective introduction of the propargyl group at the N-3 position. This is typically achieved through N-alkylation reactions.

N-Alkylation Utilizing Propargyl Halides or Activated Equivalents

The most common method for the N-propargylation of 1,3-thiazolidine-2,4-dione involves its reaction with a propargyl halide, such as propargyl bromide, in the presence of a base. arkat-usa.org The imidic proton of the TZD is acidic and can be readily removed by a suitable base to generate a nucleophilic nitrogen anion. This anion then undergoes a nucleophilic substitution reaction with the propargyl halide to form the desired N-alkylated product. arkat-usa.org

Alternative methods may involve the use of other activated propargyl equivalents, such as propargyl tosylates. The reaction is typically carried out in a suitable organic solvent.

Optimization of Reaction Conditions: Solvent Effects, Base Selection, and Temperature Control

The efficiency and regioselectivity of the N-alkylation reaction are highly dependent on the reaction conditions. Careful optimization of the solvent, base, and temperature is crucial for achieving high yields of the desired N-3 propargylated product.

Solvent Effects: A variety of solvents can be used for the N-alkylation of TZD, including acetone, dimethylformamide (DMF), and methanol. nih.govnih.gov The choice of solvent can influence the solubility of the reactants and the reaction rate.

Temperature Control: The reaction temperature can also play a significant role. While some N-alkylation reactions are carried out at room temperature, others may require heating under reflux to proceed at a reasonable rate. arkat-usa.orgnih.gov

Recent studies have focused on developing more efficient and milder conditions for N-alkylation. For instance, a one-step N-alkylation of TZD with alkyl bromides at room temperature using triethylamine (B128534) as both the base and solvent has been reported to give high yields of the N-alkylated products. arkat-usa.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione |

| 1,3-Thiazolidine-2,4-dione |

| Thiourea |

| Chloroacetic acid |

| Propargyl bromide |

| Propargyl tosylate |

| Aniline |

| Thioglycolic acid |

| N-methyl-1-(methylthio)-2-nitroethamine |

| Choline chloride |

| N-methylurea |

| Polyethylene glycol |

| L-tyrosine |

| Potassium carbonate |

| Sodium methoxide |

| Potassium hydroxide |

This table lists all the chemical compound names mentioned throughout the article for easy reference.

Catalytic Systems Employed for N-Propargylation

The synthesis of this compound is achieved through an N-alkylation reaction, a crucial step that involves the introduction of the propargyl group onto the nitrogen atom of the thiazolidine-2,4-dione ring. This reaction is typically performed under basic conditions, where a catalyst, usually a base, facilitates the deprotonation of the weakly acidic N-H bond of the thiazolidine-2,4-dione core. The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of a propargyl halide, such as propargyl bromide, via an SN2 mechanism. arkat-usa.org

Recent advancements have demonstrated a facile, single-step N-alkylation protocol at room temperature using triethylamine, which serves as both the base and the solvent, leading to high yields of N-alkylated products. arkat-usa.org This method presents a significant improvement over older two-step procedures that required the initial formation of a salt with a strong base, often resulting in lower yields and longer reaction times. arkat-usa.org

Below is an interactive data table summarizing various catalytic systems used for the N-alkylation of thiazolidine-2,4-diones, which are applicable for N-propargylation.

| Base/Catalyst | Solvent | Reaction Conditions | Notes | Reference |

| Triethylamine (NEt3) | Triethylamine | Room Temperature | Serves as both base and solvent; high yields in a single step. | arkat-usa.org |

| Potassium Carbonate (K2CO3) | Acetone | Reflux | A commonly used weak base for N-alkylation. | nih.govnih.gov |

| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Not specified | Used for the synthesis of N-substituted derivatives. | researchgate.netresearchgate.net |

| Sodium Hydride (NaH) | Not specified | Not specified | A strong base suitable for deprotonating the TZD ring. | nih.gov |

| Sodium Methoxide (NaOMe) | Methanol (MeOH) | Heat | An early method for N-alkylation. | nih.gov |

| Potassium Hydroxide (KOH) | Dimethylformamide (DMF) | Not specified | An alternative strong base for the reaction. | nih.gov |

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of the target compound, this compound, relies on the availability of the core heterocyclic structure, thiazolidine-2,4-dione. This key precursor is synthesized through a well-established cyclocondensation reaction. researchgate.net

The standard synthesis of thiazolidine-2,4-dione involves the reaction between chloroacetic acid and thiourea. researchgate.net In this procedure, aqueous solutions of chloroacetic acid and thiourea are mixed, often resulting in the formation of a white precipitate. Concentrated hydrochloric acid is then added, and the mixture is heated under reflux for several hours. researchgate.net The reaction mechanism proceeds through a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of chloroacetic acid, followed by an intramolecular cyclization and subsequent hydrolysis to yield the thiazolidine-2,4-dione ring. acs.org Upon cooling, the product crystallizes from the reaction mixture as white needles, which can then be isolated by filtration, washed with water to remove residual acid, and dried. researchgate.net This method is efficient, providing the precursor in good yields. researchgate.net

The other essential reactant is a propargylating agent, typically propargyl bromide or a related propargyl halide. This compound provides the three-carbon alkyne fragment that is attached to the nitrogen of the thiazolidine-2,4-dione ring. Propargyl halides are generally commercially available or can be synthesized via standard procedures. The final N-propargylation step then combines these two key precursors under the catalytic conditions described in the previous section.

Purification and Spectroscopic Characterization Techniques for Novel Thiazolidine-2,4-dione Derivatives

The successful synthesis of novel thiazolidine-2,4-dione derivatives, including this compound, requires rigorous purification and comprehensive structural characterization to confirm the identity and purity of the final products. A combination of chromatographic and spectroscopic techniques is routinely employed for this purpose.

Purification Techniques: The purity of the synthesized compounds is often monitored using Thin Layer Chromatography (TLC) with silica (B1680970) gel plates. nih.gov Following the completion of the reaction, the crude product is purified using one or more of the following methods:

Recrystallization: This is a common and effective method for purifying solid compounds. Ethanol (B145695) is a frequently used solvent for the recrystallization of thiazolidine-2,4-dione and its derivatives. researchgate.netnih.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to separate the desired product from impurities and unreacted starting materials. nih.gov

Filtration: Simple filtration is used to isolate the crystalline product after reflux or recrystallization. researchgate.net

Spectroscopic Characterization: Once purified, the molecular structure of the novel derivatives is elucidated and confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable tools for structural determination. nih.gov

1H NMR: Provides information on the number and environment of protons. For a this compound structure, one would expect to see characteristic signals for the methylene (B1212753) protons of the propargyl group adjacent to the nitrogen, the acetylenic proton, and the methylene protons of the thiazolidine (B150603) ring. nih.gov

13C NMR: Reveals the carbon framework of the molecule. Key signals include those for the two carbonyl carbons (C=O) of the thiazolidine-2,4-dione ring, which typically appear in the range of δ 166–174 ppm, and the carbons of the propargyl group. nih.gov

2D NMR: Techniques such as COSY, HSQC, and HMBC can be used for more complex structures to establish connectivity between protons and carbons. mdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. For thiazolidine-2,4-dione derivatives, strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations are expected around 1650-1735 cm-1. The introduction of the propargyl group would also show a characteristic alkyne C≡C stretch (around 2100-2260 cm-1, typically weak) and a terminal alkyne ≡C-H stretch (around 3250-3330 cm-1). nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and to confirm its molecular formula. The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the mass of the derivative. nih.gov

Melting Point Determination: The melting point of a crystalline solid is a useful indicator of its purity. A sharp melting point range suggests a pure compound. nih.gov

The table below summarizes the key characterization data expected for thiazolidine-2,4-dione derivatives.

| Technique | Observation | Purpose | Reference(s) |

| 1H NMR | Chemical shifts (δ) and coupling constants (J) for each proton. | Determines the proton environment and connectivity. | nih.gov |

| 13C NMR | Chemical shifts (δ) for each unique carbon atom. | Elucidates the carbon skeleton of the molecule. | nih.gov |

| IR Spectroscopy | Characteristic absorption bands (cm-1) for functional groups. | Confirms the presence of key functional groups like C=O and C≡C-H. | nih.gov |

| Mass Spectrometry | Molecular ion peak (m/z). | Confirms molecular weight and formula. | nih.gov |

| Melting Point | A specific temperature range for melting. | Assesses the purity of the final product. | nih.gov |

Chemical Reactivity and Advanced Derivatization Strategies of 3 Prop 2 Yn 1 Yl 1,3 Thiazolidine 2,4 Dione

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne is characterized by its sp-hybridized carbon atoms and the presence of two π-bonds, making it susceptible to attack by electrophiles, nucleophiles, and radicals. Its acidic terminal proton can also be readily removed by a suitable base, forming a potent nucleophilic acetylide. This diverse reactivity profile is central to its application in synthetic chemistry.

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a powerful reaction for the synthesis of 1,2,3-triazole rings. nih.govorganic-chemistry.org While the thermal reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed version (CuAAC) proceeds under mild conditions and is highly regioselective. nih.govwikipedia.orgnih.gov This reaction is the cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance. organic-chemistry.org The terminal alkyne of 3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is an ideal substrate for this transformation, enabling its efficient conjugation with a variety of azide-bearing molecules. The reaction is typically catalyzed by a copper(I) source, which can be added directly (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.govwikipedia.org

The CuAAC reaction involving this compound and various organic azides exclusively yields 1,4-disubstituted 1,2,3-triazole hybrids. researchgate.netnih.gov This high regioselectivity is a key advantage of the copper-catalyzed process and is attributed to a mechanism involving a copper acetylide intermediate. nih.govnih.gov The reaction is robust and has been used to synthesize a wide range of thiazolidinone-1,2,3-triazole molecular hybrids. nih.govresearchgate.net These hybrid structures are of significant interest in medicinal chemistry, as they combine two biologically active pharmacophores, the thiazolidine-2,4-dione ring and the 1,2,3-triazole linker, into a single molecule. researchgate.netnih.gov The synthesis is generally straightforward, involving the stirring of the alkyne and azide components in the presence of a copper(I) catalyst under mild conditions. nih.gov

| Alkyne Component | Azide Component | Catalytic System | Product | Reference |

|---|---|---|---|---|

| Thiazolidinone-linked alkyne | Aromatic azides | CuSO₄·5H₂O, Sodium Ascorbate | 1,4-disubstituted thiazolidinone-1,2,3-triazole hybrids | nih.gov |

| (Z)-2-(phenylamino)-5-(2-(prop-2-yn-1-yloxy)benzylidene)thiazol-4(5H)-one | Benzyl azide | CuI, Sodium Ascorbate | (Z)-5-(2-((1-benzyl-1H-1,2,3-triazole-4-yl)methoxy)benzylidene)-2-(phenylamino)thiazol-4(5H)-one | nih.gov |

| O-propargylated Thiazolidine-2,4-dione precursor | Various organic azides | Copper(I) catalyst | Thiazolidine-2,4-dione-1,2,3-triazole hybrids | researchgate.net |

The exceptional reliability and biocompatibility of the CuAAC reaction make this compound a valuable building block for bioconjugation. The terminal alkyne can be used to "click" the thiazolidinedione moiety onto azide-modified biomolecules, such as proteins, nucleic acids, and carbohydrates, under aqueous and mild conditions. This allows for the site-specific labeling and tracking of biological macromolecules. Furthermore, given that many thiazolidine-2,4-dione derivatives exhibit potent biological activities, including antimicrobial and anticancer properties, the triazole hybrids synthesized from this scaffold are promising candidates for the development of targeted chemical probes and therapeutic agents. nih.govnih.govnih.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would allow for the direct connection of the this compound scaffold to various aromatic and vinylic systems. researchgate.netresearchgate.net This creates extended π-conjugated systems and provides access to a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While not a direct reaction of the terminal alkyne itself, the alkyne could first be partially reduced to the corresponding alkene and then used as a substrate in a subsequent Heck reaction to introduce aryl or vinyl substituents.

Suzuki Reaction: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. mdpi.commdpi.com For the terminal alkyne of this compound to participate, it would first need to be converted into an alkynylboronate ester, for example, through hydroboration. This two-step sequence would enable the coupling of the thiazolidinedione moiety to a wide variety of sp²-hybridized carbon centers.

The triple bond of the propargyl group can undergo various addition reactions.

Hydration: The addition of water across the alkyne triple bond can be achieved under different conditions to yield carbonyl compounds. Acid-catalyzed hydration in the presence of a mercury(II) salt (Markovnikov addition) would yield the corresponding methyl ketone. Alternatively, hydroboration-oxidation provides the anti-Markovnikov product, which upon tautomerization would yield an aldehyde. khanacademy.org

Halogenation: The alkyne can react with halogens such as chlorine (Cl₂) or bromine (Br₂). youtube.compearson.com The addition of one equivalent of the halogen typically produces a dihaloalkene, with the trans isomer often being the major product via an anti-addition pathway through a bridged halonium ion intermediate. masterorganicchemistry.com The use of two or more equivalents of the halogen leads to the formation of a tetrahaloalkane. masterorganicchemistry.comyoutube.com

Hydroamination: The addition of an N-H bond from an amine across the triple bond, known as hydroamination, can also be envisioned. This reaction, often requiring a metal catalyst, would produce enamines or imines, which are versatile synthetic intermediates.

The oxidation state of the alkyne can be readily modified.

Oxidative Transformations: Strong oxidizing agents, such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄), can induce oxidative cleavage of the triple bond. For a terminal alkyne like that in this compound, this reaction would cleave the propargyl group, yielding a carboxylic acid attached to the thiazolidinedione nitrogen (N-carboxymethyl-1,3-thiazolidine-2,4-dione).

Reductive Transformations: The alkyne can be selectively reduced to either an alkene or an alkane.

Complete Reduction: Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) will reduce the alkyne completely to the corresponding alkane, yielding 3-propyl-1,3-thiazolidine-2,4-dione.

Partial Reduction to cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), stops the reduction at the alkene stage, producing the cis-alkene (3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione) via syn-addition of hydrogen.

Partial Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, selectively produces the trans-alkene via an anti-addition mechanism.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reactivity of the 1,3-Thiazolidine-2,4-dione Ring System.

The 1,3-thiazolidine-2,4-dione (TZD) ring is a versatile heterocyclic scaffold characterized by several reactive sites that allow for extensive chemical modification. nih.gov The structure of this compound incorporates the reactive TZD core, with the nitrogen atom at position 3 being substituted with a propargyl group. The key points of reactivity on the TZD ring itself include the active methylene (B1212753) group at the C-5 position, the two carbonyl groups at C-2 and C-4, and the nitrogen atom at the N-3 position. nih.govfrontiersin.org The presence of the electron-withdrawing carbonyl groups significantly acidifies the protons on the C-5 methylene carbon, making it a potent nucleophile in base-catalyzed reactions. wikipedia.org

Knoevenagel Condensation at the C-5 Position with Aldehydes and Ketones.

The most prominent reaction involving the C-5 position of the this compound ring is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the active methylene group to the carbonyl carbon of an aldehyde or ketone, followed by a dehydration step to yield a 5-arylidene or 5-alkylidene derivative. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base, such as piperidine, morpholine, or sodium acetate, in a suitable solvent like ethanol (B145695) or acetic acid. nih.govnih.govnih.gov

The general mechanism involves the deprotonation of the C-5 methylene group by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes elimination of a water molecule to form a stable α,β-unsaturated system. frontiersin.org This condensation is a critical step in the synthesis of a wide array of biologically active molecules. ijsrst.comnih.gov For instance, a series of (Z)-5-arylidene-3-(prop-2-ynyl)thiazolidine-2,4-diones has been synthesized via a piperidine-catalyzed Knoevenagel condensation between this compound and various aromatic aldehydes in refluxing ethanol. researchgate.net

The reaction conditions for Knoevenagel condensation can be optimized using various catalysts and solvents, including green chemistry approaches that utilize water as a solvent or employ catalysts like tannic acid or L-tyrosine. frontiersin.orgresearchgate.netijsrst.com Microwave irradiation has also been employed to accelerate the reaction and improve yields. ijsrst.commdpi.com

| Aldehyde/Ketone Reactant | Catalyst/Solvent System | Product | Reference |

|---|---|---|---|

| Aromatic Aldehydes (e.g., 4-methoxybenzaldehyde) | Piperidine / Ethanol (reflux) | (Z)-5-arylidene-3-(prop-2-ynyl)thiazolidine-2,4-diones | researchgate.net |

| Substituted Benzaldehydes | Morpholine / Ethanol (reflux) | 5-arylidene-3-(m-tolyl)-thiazolidine-2,4-diones | nih.gov |

| Aromatic Ketones | Alum [KAl(SO₄)₂·12H₂O] | 5-ethylidene-thiazolidine-2,4-diones | ijpsonline.com |

| Various Aromatic Aldehydes | Tannic Acid / Ethanol (reflux) | 5-arylidene-2,4-thiazolidinediones | ijsrst.com |

| Substituted Benzaldehydes | Choline (B1196258) chloride:N-methylurea (DES) | 5-(substituted-benzylidene)thiazolidine-2,4-diones | frontiersin.orgnih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Ring System.

The electronic nature of the 1,3-thiazolidine-2,4-dione ring dictates its susceptibility to electrophilic and nucleophilic attacks. The two carbonyl groups withdraw electron density, making the ring generally electron-deficient.

Nucleophilic Reactions: The most significant nucleophilic character is exhibited by the carbanion generated at the C-5 position, as discussed in the Knoevenagel condensation. wikipedia.org The nitrogen at position 3 of the parent TZD scaffold possesses an acidic proton and can act as a nucleophile in reactions like N-alkylation or Mannich reactions. researchgate.netsemanticscholar.org In the case of this compound, the nitrogen is already substituted. However, this N-alkylation is a key step in its own synthesis from the parent thiazolidine-2,4-dione. The carbonyl carbons at C-2 and C-4 are electrophilic and can be subject to nucleophilic attack, potentially leading to ring-opening reactions under harsh conditions, although this is less common than reactions at C-5.

Electrophilic Reactions: Due to the electron-withdrawing nature of the carbonyl groups, the TZD ring is deactivated towards electrophilic aromatic substitution, a concept that is not directly applicable to this saturated heterocyclic system. Direct electrophilic substitution on the ring carbons is not a typical reaction pathway. Instead, functionalization relies on the nucleophilicity of the C-5 methylene and N-3 positions of the parent TZD ring.

Ring Expansion or Contraction Reactions for Novel Scaffolds.

While less common than substitutions, the thiazolidine-2,4-dione ring can undergo transformations that lead to novel heterocyclic scaffolds. These reactions are of interest for creating structurally diverse compounds.

One notable example is the ring transformation of 5-arylidene-thiazolidine-2,4-dione derivatives into 6-substituted 1,4-oxathian-2-ones. researchgate.net This reaction occurs when 5-arylidene-TZDs are treated with oxiranes. The process is believed to proceed through a cascade mechanism, where the outcome can be influenced by factors such as the amount of oxirane, the presence of a base, and the polarity of the solvent. researchgate.net This transformation represents a ring expansion from a five-membered thiazolidine (B150603) ring to a six-membered oxathiane ring system. While specific examples starting with the N-propargyl derivative are not detailed, the reactivity is inherent to the 5-arylidene-TZD core structure.

Ring contraction reactions of the thiazolidine-2,4-dione scaffold are not widely reported. However, novel ring contraction and fusion reactions have been observed in related spiro-thiazole systems, suggesting the potential for complex skeletal rearrangements under specific conditions. beilstein-journals.org

Multi-Component Reactions (MCRs) Involving this compound as a Precursor.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in medicinal chemistry for rapidly generating complex molecules. nih.gov The this compound scaffold, particularly its C-5 substituted derivatives, serves as an excellent precursor for MCRs due to its multiple reactive sites.

A significant example involves the use of (Z)-5-arylidene-3-(prop-2-ynyl)thiazolidine-2,4-dione as a bifunctional component in a one-pot, four-component reaction. researchgate.net This reaction combines the TZD derivative, isatin (B1672199), sarcosine, and a substituted azide to produce novel dispiropyrrolidine-linked 1,2,3-triazole derivatives. In this process, the 5-arylidene double bond acts as a dipolarophile for an in-situ generated azomethine ylide (from isatin and sarcosine), while the terminal alkyne of the propargyl group participates in a copper(I)-catalyzed 1,3-dipolar cycloaddition with the azide. This elegant MCR simultaneously constructs two new heterocyclic rings (pyrrolidine and triazole) and a spirocyclic core in a single step.

The general utility of N-propargyl TZD in MCRs is high. The active methylene group at C-5 can participate in initial Knoevenagel-type MCRs, while the terminal alkyne is available for subsequent click reactions or other cycloadditions, either in a sequential one-pot fashion or as part of a more complex MCR design. nih.gov

Combinatorial Chemistry and Library Synthesis of Thiazolidine-2,4-dione Derivatives.

Combinatorial chemistry aims to synthesize large numbers of compounds (libraries) in a short period, which can then be screened for biological activity. The structural and reactive features of this compound make it an ideal building block for creating diverse chemical libraries. mdpi.com

The synthesis of TZD libraries can be performed using both solution-phase and solid-phase strategies. acs.org The key reactions that enable library generation from this scaffold are:

Knoevenagel Condensation: A diverse library of aldehydes and ketones can be reacted at the C-5 position to introduce a wide range of substituents, creating a primary level of diversity. mdpi.comresearchgate.net

Click Chemistry: The terminal alkyne of the N-propargyl group is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal click reaction. A large collection of diverse azides can be "clicked" onto the scaffold, introducing a second point of diversity. researchgate.net

Multi-Component Reactions: As described previously, MCRs can be employed to rapidly build complexity and introduce multiple points of diversity simultaneously. bohrium.com

These reactions can be combined to generate vast libraries. For example, a primary library of 5-arylidene-3-(prop-2-ynyl)thiazolidine-2,4-diones can be synthesized from a collection of aldehydes. This library can then be further diversified by reacting it with a collection of azides via click chemistry, resulting in a large matrix of final compounds. Such diversity-oriented synthesis approaches are highly valuable in drug discovery programs. acs.org

Computational and Theoretical Chemical Studies of 3 Prop 2 Yn 1 Yl 1,3 Thiazolidine 2,4 Dione and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the 3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione scaffold. These theoretical studies provide a framework for understanding molecular stability, reactivity, and the nature of chemical bonds.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties and structure-activity relationships of thiazolidine-2,4-dione derivatives. researchgate.netresearchgate.net DFT calculations are employed to optimize molecular geometry and compute various electronic parameters that describe the reactivity of these molecules. researchgate.netresearchgate.net Studies on the thiazolidine-2,4-dione core reveal that the distribution of electron density is significantly influenced by substituents. The theory helps in calculating descriptors such as net charges, dipole moments, and heats of formation, which are essential in explaining the electronic activity of the scaffold. researchgate.net For instance, DFT has been used to study the effects of different substitutions on the physical-chemical properties of the thiazolidine-2,4-dione ring system, providing a basis for predicting the behavior of new analogues. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of molecules. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com For thiazolidine-2,4-dione derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient regions, marking sites for nucleophilic attack. researchgate.net These calculations are instrumental in predicting how the molecule will interact with biological targets. researchgate.net

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Thiazolidine-2,4-dione (Core) | -7.51 | -1.54 | 5.97 |

| 5-benzylidenethiazolidine-2,4-dione | -6.23 | -2.51 | 3.72 |

| 5-(4-nitrobenzylidene)thiazolidine-2,4-dione | -6.98 | -3.55 | 3.43 |

Note: The values presented are illustrative and derived from computational studies on related analogues to demonstrate the application of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution on the molecular surface, thereby predicting how a molecule will interact with other species. researchgate.net The MEP map uses a color scale to indicate electrostatic potential, where red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net For the thiazolidine-2,4-dione scaffold, MEP analysis typically shows negative potential around the carbonyl oxygen atoms, identifying them as key sites for hydrogen bonding interactions. researchgate.net This information is crucial for understanding ligand-receptor binding and for designing molecules that can effectively interact with specific biological targets. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. eie.gr By calculating the potential energy surface, researchers can identify the most stable, low-energy conformations of a molecule. eie.grresearchgate.net For derivatives of thiazolidine-2,4-dione, this analysis is important because the molecule's three-dimensional shape dictates its ability to fit into the binding site of a protein. DFT calculations are used to optimize the geometry of various conformers and determine their relative stabilities. researchgate.netmdpi.com Understanding the preferred conformation is essential for molecular docking studies and for predicting the biological activity of the compound. eie.gr

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govimpactfactor.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions for thiazolidine-2,4-dione analogues. nih.govfrontiersin.org

Prediction of Binding Modes, Binding Affinities, and Interaction Motifs

Docking simulations for thiazolidine-2,4-dione derivatives have been performed against a variety of biological targets, including enzymes and nuclear receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov These studies predict the binding mode, which describes the specific orientation and conformation of the ligand within the protein's active site. nih.gov The simulations also calculate a docking score or binding affinity (often expressed in kcal/mol), which estimates the strength of the ligand-receptor interaction; a more negative value typically indicates a stronger binding. nih.govimpactfactor.org Furthermore, these studies identify key interaction motifs, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the binding pocket, providing a detailed picture of the binding event. nih.govfrontiersin.org For example, the carbonyl groups of the thiazolidine-2,4-dione ring are frequently observed to act as hydrogen bond acceptors in interactions with protein backbones. nih.gov

| Compound Analogue | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| (Z)-5-(thiophen-2-ylmethylene) TZD derivative | PPAR-γ | -7.765 | Ser289, His323, His449, Tyr473 |

| 5-benzylidene TZD derivative | VEGFR-2 | -8.51 | Cys917, Glu883, Asp1044 |

| 2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one | Bacterial Receptor (PDB: 1KZN) | -6.8 | Not Specified |

| 5-(3-hydroxybenzylidene)thiazolidine-2,4-dione | Soybean Lipoxygenase (LOX-3) | -7.8 | His504, His750, Gln716 |

Note: TZD stands for thiazolidine-2,4-dione. The data is compiled from docking studies on various analogues to illustrate the range of applications and findings.

Identification of Potential Protein Binding Pockets.

In a representative study on novel thiazolidine-2,4-dione derivatives, docking scores against PPARγ indicated strong binding affinities, with free energy values often in the negative kcal/mol range, signifying favorable interactions. The amino acids within the binding pocket that are frequently observed to interact with these ligands include those capable of forming hydrogen bonds and hydrophobic interactions. While specific docking studies for this compound are not extensively documented in publicly available literature, the general binding mode of the thiazolidine-2,4-dione scaffold suggests that the propargyl group at the N-3 position would likely be oriented towards a hydrophobic region of the binding pocket.

An illustrative example of binding interactions for a series of thiazolidine-2,4-dione analogues is presented below:

| Compound Analogue | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Analogue A | PPARγ | His323, Tyr473, Ser289 | -8.5 |

| Analogue B | PPARγ | Arg288, Gln286, Cys285 | -9.2 |

| Analogue C | VEGFR-2 | Cys919, Asp1046, Glu885 | -7.8 |

| Analogue D | Aldose Reductase | Trp111, His110, Tyr48 | -8.9 |

This table presents hypothetical data based on typical findings for thiazolidine-2,4-dione derivatives to illustrate the nature of docking study results.

Computational Validation of Hypothetical Ligand-Protein Complexes.

Following the initial identification of binding poses through molecular docking, it is crucial to validate these hypothetical ligand-protein complexes. This validation is often achieved through more rigorous computational methods, such as molecular dynamics simulations, which can provide a more dynamic and realistic representation of the interactions. These simulations can confirm the stability of the predicted binding mode and highlight key interactions that persist over time.

Additionally, scoring functions more advanced than those used in standard docking, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are employed to re-evaluate the binding free energies. These methods provide a more accurate estimation of the binding affinity by considering solvent effects and entropic contributions. For thiazolidine-2,4-dione analogues, these validation techniques have been critical in confirming their potential as inhibitors of various protein targets by demonstrating the stability of the docked poses.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability.

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic behavior and stability of ligand-protein complexes.

Investigation of Ligand-Protein Complex Stability and Conformational Changes over Time.

MD simulations are widely used to assess the stability of the binding of thiazolidine-2,4-dione derivatives to their target proteins. By simulating the complex over several nanoseconds, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial docked pose. Furthermore, these simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which can be critical for biological activity. For example, a study on novel 2,4-thiazolidinedione (B21345) derivatives as PPARγ modulators used MD simulations to confirm the stability of the ligand-protein complexes. nih.gov

Analysis of Ligand Flexibility and Solvent Effects.

MD simulations also allow for the analysis of the flexibility of the ligand within the binding pocket. The root-mean-square fluctuation (RMSF) of individual atoms or groups in the ligand can indicate which parts of the molecule are more mobile. This information is valuable for understanding the entropic contributions to binding and for designing more rigid analogues if necessary. Moreover, the explicit inclusion of solvent molecules in MD simulations provides a more accurate representation of the binding environment, allowing for the study of the role of water molecules in mediating ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling.

QSAR and pharmacophore modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity.

QSAR studies on thiazolidine-2,4-dione derivatives have been successful in identifying key physicochemical properties and structural features that are important for their activity. nih.govnih.gov These models are typically represented by a mathematical equation that relates descriptors such as hydrophobicity, electronic properties, and steric parameters to the observed biological activity. A study on a series of thioglitazones, for example, developed a QSAR model for their antihyperglycemic activity, which could be used to predict the activity of new, unsynthesized compounds. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For thiazolidine-2,4-dione analogues, pharmacophore models often include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. These models serve as valuable tools for virtual screening of large compound libraries to identify new potential hits with the desired biological activity.

A hypothetical pharmacophore model for a thiazolidine-2,4-dione analogue might include:

One hydrogen bond acceptor feature corresponding to one of the carbonyl oxygens.

One hydrogen bond donor feature from the N-H group (if unsubstituted at N-3).

A hydrophobic feature associated with a substituent on the thiazolidine (B150603) ring.

An aromatic ring feature if a phenyl group is present in the molecule.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties.

The in silico prediction of ADMET properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. nih.gov For this compound and its analogues, various computational models and software can be used to predict these properties.

These predictions are often based on the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). A summary of predicted ADMET properties for a representative thiazolidine-2,4-dione analogue is provided in the table below. Studies on various thiazolidine-2,4-dione derivatives have shown that they generally exhibit favorable drug-like properties according to Lipinski's rule of five. nih.gov Predictions often indicate good human intestinal absorption and moderate to low blood-brain barrier penetration. nih.gov

| ADMET Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good oral bioavailability. |

| Caco-2 Permeability | High | Suggests good absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | May be desirable to avoid central nervous system side effects. |

| Plasma Protein Binding (PPB) | High | Can affect the free concentration of the drug. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Reduced potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Indicates a potential route of elimination. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Suggests a lower risk of carcinogenicity. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

This table presents hypothetical data based on typical in silico predictions for thiazolidine-2,4-dione derivatives to illustrate the scope of ADMET profiling.

Future Research Directions and Potential Applications in Chemical Biology

Integration with Advanced High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) Platforms

The thiazolidine-2,4-dione scaffold is a frequent "hit" in high-throughput screening (HTS) campaigns due to its favorable properties for interacting with a wide range of biological targets. researchgate.net As a small molecule, 3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is an ideal candidate for fragment-based drug discovery (FBDD). In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized to create more potent leads.

The key advantage of this specific compound is its propargyl group. Once the TZD core is identified as a binding fragment, the terminal alkyne provides a direct and efficient point for chemical elaboration. Using copper-catalyzed alkyne-azide cycloaddition (CuAAC), a library of azide-containing molecules can be rapidly "clicked" onto the fragment, allowing for the exploration of the surrounding chemical space to improve binding affinity and selectivity. This strategy accelerates the hit-to-lead optimization process significantly compared to traditional synthetic approaches.

Development as Advanced Chemical Probes for Unexplored Biological Systems

A major application for this compound is its use as a parent structure for developing advanced chemical probes. The bioorthogonal nature of the alkyne handle allows it to be conjugated to various reporter tags without interfering with biological systems. For instance, by attaching a fluorescent dye (via an azide-modified fluorophore), researchers can create probes to visualize the subcellular localization of the compound's targets. Alternatively, conjugating it to biotin (B1667282) would enable affinity purification of target proteins, allowing for their identification and further study using proteomics techniques (e.g., mass spectrometry). This approach is invaluable for target deconvolution and for understanding the mechanism of action of TZD-based compounds in complex biological systems.

Design of Bifunctional Molecules (e.g., PROTACs, COMs) Utilizing the Thiazolidine-2,4-dione Scaffold

The development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in drug discovery. PROTACs work by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker.

Given that TZD derivatives are known to bind to various proteins implicated in disease, the TZD moiety of this compound can serve as the target-binding ligand. nih.gov The propargyl group is an ideal attachment point for the linker. Researchers can use click chemistry to connect the TZD core to a linker-azide, which is then attached to an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands). This modular approach allows for the rapid synthesis of a library of PROTACs with different linker lengths and compositions to optimize degradation efficiency.

| PROTAC Component | Derived From | Function |

|---|---|---|

| Target-Binding Ligand | Thiazolidine-2,4-dione moiety | Binds to a specific protein of interest (e.g., a kinase, a nuclear receptor). |

| Linker Attachment Point | Propargyl group (via click chemistry) | Provides a stable, covalent connection point for the linker. |

| Linker | PEG, alkyl, or other chemical chains | Connects the two ligands and determines the spatial orientation for effective ternary complex formation. |

| E3 Ligase Ligand | Thalidomide, Pomalidomide, or VHL-1 ligands | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). |

Application of Advanced Computational Modeling for De Novo Design and Scaffold Hopping

Computational chemistry is a powerful tool for accelerating drug discovery. Future research on this compound and its derivatives will heavily leverage these methods. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to design new analogues with enhanced potency and selectivity. mdpi.comnih.govrsc.org

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be used to prioritize compounds with favorable drug-like properties early in the discovery process, reducing late-stage failures. nih.govresearchgate.net Furthermore, computational approaches can facilitate "scaffold hopping," where the TZD core is replaced by other heterocyclic systems with similar spatial and electronic properties. This can lead to the discovery of novel chemotypes that may have improved properties or different intellectual property landscapes.

Expansion into New Areas of Chemical Biology, Materials Science, and Bioconjugation

The versatility of the propargyl group extends beyond the applications mentioned above. In materials science, this compound could be immobilized onto solid supports, such as beads or sensor surfaces. This could be used to create affinity chromatography columns for purifying target proteins or to develop biosensors for detecting specific protein-ligand interactions.

In the field of bioconjugation, the molecule could be attached to larger biomolecules like polymers or nanoparticles. This could lead to the development of targeted drug delivery systems, where a TZD-based therapeutic is delivered specifically to cancer cells, or the creation of novel biomaterials with specific pharmacological properties. The ability to easily conjugate this scaffold to other molecules via its alkyne handle makes it a powerful building block for creating complex, functional systems for a wide range of applications in both biology and materials science.

Q & A

Q. What are the standard synthetic methods for preparing 1,3-thiazolidine-2,4-dione derivatives, and how are substituents introduced at the 3- and 5-positions?

The synthesis of 1,3-thiazolidine-2,4-dione derivatives typically involves Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and aromatic aldehydes to introduce substituents at the 5-position. For N-substitution at the 3-position, alkylation or condensation with electrophilic reagents (e.g., bromomethyl coumarins) is employed. Piperidine in ethanol is a common catalyst-solvent system for Knoevenagel reactions, as demonstrated in the synthesis of 5-arylidene derivatives .

Q. How can structural characterization of 3-(Prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione derivatives be validated experimentally?

Key techniques include:

- X-ray crystallography to confirm stereochemistry and intermolecular interactions (e.g., monoclinic crystal system with space group P21/c observed for related derivatives) .

- NMR spectroscopy to verify substitution patterns (e.g., absence of –NH peaks in IR/NMR confirms N-substitution; benzylidene protons appear at δ 7.9–8.0 in H NMR) .

- Mass spectrometry for molecular weight validation (e.g., m/z 427.49 for a derivative with a 4-methylsulfanylbenzylidene group) .

Q. What in vitro assays are suitable for evaluating the antioxidant activity of thiazolidinedione derivatives?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used to assess antioxidant potential. Derivatives with electron-donating groups (e.g., hydroxyl or methoxy) on the arylidene moiety show enhanced activity due to improved radical stabilization .

Advanced Research Questions

Q. How can molecular docking studies guide the design of thiazolidinedione derivatives for specific biological targets?

Docking simulations (e.g., using AutoDock4) predict binding interactions between derivatives and targets like HIV-1 reverse transcriptase (RT) or PPAR-γ . For example:

Q. How do crystallographic data resolve contradictions between computational predictions and experimental bioactivity results?

Crystal structures provide insights into conformational flexibility and non-covalent interactions. For instance, a derivative with a 4-methylsulfanylbenzylidene group exhibited a β angle of 95.641° in its crystal lattice, influencing its binding mode despite favorable docking scores . Such data can refine force field parameters in simulations.

Q. What strategies mitigate off-target effects in thiazolidinedione-based therapeutics?

Q. How do substituent modifications at the 3-position influence pharmacokinetic properties?

Q. What analytical methods are critical for assessing purity in complex thiazolidinedione derivatives?

- HPLC-MS for quantifying impurities (e.g., residual aldehydes or byproducts from Knoevenagel reactions).

- Elemental analysis to validate stoichiometry (e.g., CHFNOS derivatives require <0.3% deviation in C/H/N/S content) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.